molecular formula C20H24N2O4S B2418850 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 1705978-73-9

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No. B2418850
CAS RN: 1705978-73-9
M. Wt: 388.48
InChI Key: RWWLDOYKBNQUEA-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl reactive compound that is used to modify cysteine residues in proteins. MTSES is widely used due to its ability to selectively modify cysteine residues in proteins, which makes it a valuable tool in the study of protein structure and function.

Scientific Research Applications

Chemical Properties and Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide is involved in studies focusing on its chemical properties and reactions. Golub and Becker (2015) explored the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the formation of α-monomethoxy and α,α'-dimethoxy derivatives in specific conditions (Golub & Becker, 2015).

Synthesis and Pharmacological Properties

This compound has been studied for its role in the synthesis of pharmacologically active substances. Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives with piperidine rings for their effects on gastrointestinal motility (Sonda et al., 2004). Another study by Banerjee et al. (2002) involved the synthesis of solvated derivatives of this compound, potentially as antineoplastic agents (Banerjee et al., 2002).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016). Additionally, Khalid et al. (2014) synthesized N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, evaluating their enzyme inhibition activities (Khalid et al., 2014).

Chemical Synthesis and Optimization

Yang et al. (2013) developed a one-pot synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, starting from m-(chlorosulfonyl)benzoyl chloride (Yang et al., 2013). Böck et al. (2020) worked on variations of the parent compound SNAP-5114, synthesizing potential mGAT4 inhibitors (Böck et al., 2020).

Inhibitor Studies and Therapeutic Potential

Venkatesan et al. (2004) synthesized derivatives of this compound, investigating their potential as tumor necrosis factor-α and matrix metalloproteinase inhibitors (Venkatesan et al., 2004). Wang et al. (2008) explored the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging, which could have applications in human CCR8 imaging (Wang et al., 2008).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-4-3-5-16(14-15)21-20(23)22-12-10-19(11-13-22)27(24,25)18-8-6-17(26-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWLDOYKBNQUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide

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